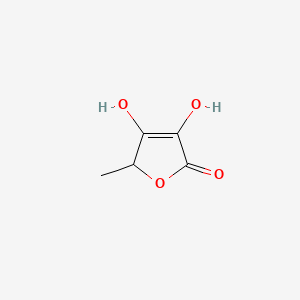

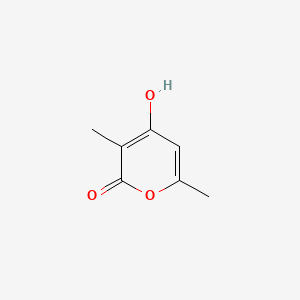

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one

Descripción general

Descripción

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one is a reactant in the formation of unnatural novel polyketides .

Synthesis Analysis

A simple and efficient multicomponent protocol for the synthesis of an earlier unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-trione on the basis of the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one was reported . Synthetic strategies of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis have been reported .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one can be viewed using Java or Javascript .Chemical Reactions Analysis

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one is involved in the synthesis of spiroheterocycles with fused heterosystems . It also reacts with the carbonyl compound phenylglyoxal hydrate .Physical And Chemical Properties Analysis

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one has a density of 1.3±0.1 g/cm3, a boiling point of 245.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 56.0±6.0 kJ/mol, a flash point of 107.5±20.1 °C, and an index of refraction of 1.540 .Aplicaciones Científicas De Investigación

Formation of Unnatural Novel Polyketides

This compound is used as a reactant in the synthesis of unnatural novel polyketides . Polyketides are a class of secondary metabolites produced by microorganisms, plants, and animals that have diverse structures and can have antibiotic, antifungal, antiparasitic, and anticancer properties.

Potential Biorenewable Molecule

4-Hydroxy-2-pyrones, including 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one, are considered potential biorenewable molecules for transitioning from biomass feedstock to valuable chemical products .

Anti-infective Agent Research

There is research indicating that derivatives of 4-Hydroxy-2-pyrones may have potential as anti-infective agents in human microbial infections .

Mecanismo De Acción

Target of Action

It is known to be a reactant in the formation of unnatural novel polyketides .

Mode of Action

It is known to be involved in the formation of unnatural novel polyketides , which are a large family of naturally occurring compounds that have diverse structures and biological activities.

Biochemical Pathways

As a reactant in the formation of unnatural novel polyketides , it may influence the biochemical pathways associated with these compounds.

Result of Action

It is known to be a reactant in the formation of unnatural novel polyketides , which have diverse biological activities.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-hydroxy-3,6-dimethylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-6(8)5(2)7(9)10-4/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBIGJOVPZMWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199884 | |

| Record name | 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |

CAS RN |

5192-62-1 | |

| Record name | 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHYL-4-HYDROXY-2H-PYRAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological origin of 3,6-Dimethyl-4-hydroxy-2-pyrone and how is it related to fungal metabolism?

A1: 3,6-Dimethyl-4-hydroxy-2-pyrone was originally isolated as a metabolite from the fungus Penicillium stipitatum []. Research suggests that it plays a role in the acetate-polymalonate pathway, the metabolic route fungi use to produce aromatic compounds []. While not a polyketide itself, its structure closely resembles intermediates in this pathway, suggesting it could be a byproduct or a shunt product related to the biosynthesis of more complex molecules like tropolones [].

Q2: Can 3,6-Dimethyl-4-hydroxy-2-pyrone be synthesized in the laboratory, and are there advantages to this approach?

A2: Yes, 3,6-Dimethyl-4-hydroxy-2-pyrone can be chemically synthesized starting from ethyl acetoacetate and methylmalonic acid []. This method offers the flexibility to introduce isotopic labels, such as Carbon-14, which is valuable for studying its biosynthesis and metabolic fate in biological systems [].

Q3: Beyond its natural occurrence, has 3,6-Dimethyl-4-hydroxy-2-pyrone been found to be produced by other organisms?

A3: Interestingly, a recent study identified a chalcone synthase-related polyketide synthase enzyme named RppA in the bacterium Streptomyces griseus []. This enzyme can utilize acetoacetyl-CoA and methylmalonyl-CoA as starter and extender units, respectively, to produce 3,6-dimethyl-4-hydroxy-2-pyrone []. This finding suggests a broader distribution of this compound in nature and highlights its potential relevance in bacterial metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[1-(methylsulfanyl)propan-2-yl]amine](/img/structure/B1395451.png)

![2-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1395452.png)

![tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate](/img/structure/B1395456.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate](/img/structure/B1395457.png)

![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1395460.png)

![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)